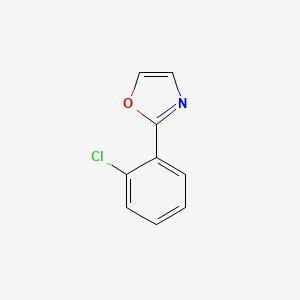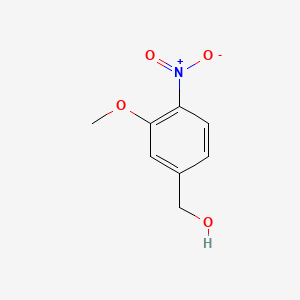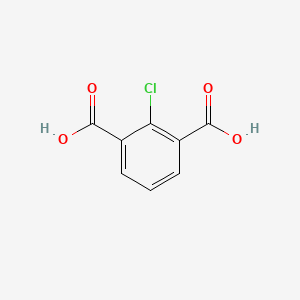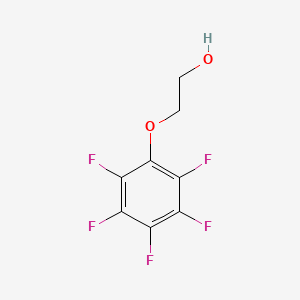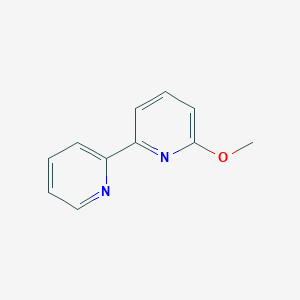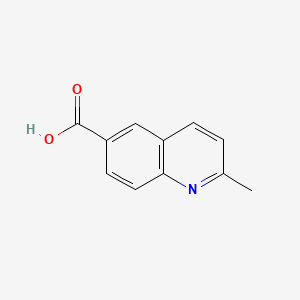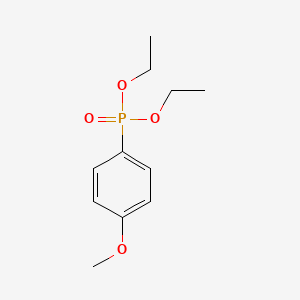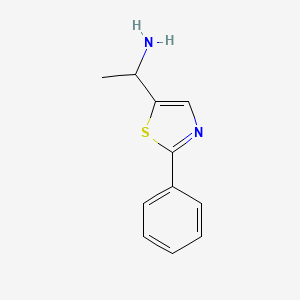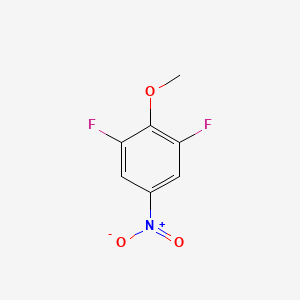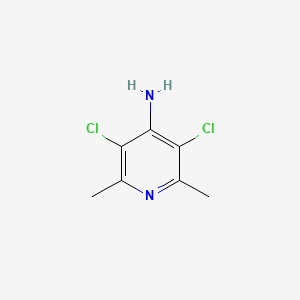![molecular formula C7H7F3N2O2S B1349468 {4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine CAS No. 4837-29-0](/img/structure/B1349468.png)
{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine
Overview
Description
{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine is an organic compound characterized by the presence of a trifluoromethyl group attached to a sulfonyl group, which is further connected to a phenyl ring and a hydrazine moiety.
Mechanism of Action
Target of Action
{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine is a complex compound with multiple potential targets. It has been found to interact with arylthiolate anions , forming electron donor-acceptor (EDA) complexes . This interaction is crucial for its mode of action .
Mode of Action
The compound acts as a trifluoromethyl radical precursor . In the presence of arylthiolate anions, it forms EDA complexes . These complexes can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This process leads to the S-trifluoromethylation of thiophenols .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the S-trifluoromethylation of thiophenols . This process is facilitated by the formation of EDA complexes with arylthiolate anions and subsequent SET reactions . The compound also participates in the one-step reduction and functionalization of graphene oxide .
Pharmacokinetics
The compound’s molecular weight (17614) and its insolubility in water suggest that its bioavailability may be influenced by these factors.
Result of Action
The primary result of the action of this compound is the S-trifluoromethylation of thiophenols . This process can lead to the creation of new compounds with potential applications in various fields . Additionally, the compound can participate in the reduction and functionalization of graphene oxide .
Action Environment
The action of this compound is influenced by environmental factors such as light. The compound’s SET reactions with arylthiolate anions occur under visible light irradiation . This suggests that the compound’s action, efficacy, and stability may be affected by light conditions.
Biochemical Analysis
Biochemical Properties
{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as a phenylhydrazine-based reductant containing fluorine atoms, which is utilized in the one-step reduction and functionalization of graphene oxide . This compound’s interactions with biomolecules are primarily based on its ability to form stable complexes and participate in redox reactions, making it a useful reagent in biochemical assays and studies.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a reductant can impact oxidative stress responses and redox signaling pathways within cells . Additionally, this compound may alter gene expression patterns by modulating transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent or non-covalent bonds with their active sites. This compound’s ability to participate in redox reactions also plays a crucial role in its mechanism of action, as it can alter the redox state of cells and influence enzyme activity and gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular metabolism and reducing oxidative stress. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in research applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s role as a reductant allows it to participate in redox reactions, influencing metabolic flux and metabolite levels within cells
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s use in research and therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can influence the compound’s activity and function within cells
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine typically involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: {4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions
Major Products Formed: The major products formed from these reactions include sulfonyl hydrazides, sulfides, and various substituted hydrazine derivatives .
Scientific Research Applications
{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Trifluoromethylphenylhydrazine
- Trifluoromethylsulfonyl chloride
- Trifluoromethylphenol
Comparison: Compared to similar compounds, {4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine is unique due to the presence of both the trifluoromethyl and sulfonyl groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile reagent in synthetic chemistry and a promising candidate in pharmaceutical research .
Properties
IUPAC Name |
[4-(trifluoromethylsulfonyl)phenyl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2S/c8-7(9,10)15(13,14)6-3-1-5(12-11)2-4-6/h1-4,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJLORWDYWCBPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201248728 | |
| Record name | [4-[(Trifluoromethyl)sulfonyl]phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201248728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4837-29-0 | |
| Record name | [4-[(Trifluoromethyl)sulfonyl]phenyl]hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4837-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-[(Trifluoromethyl)sulfonyl]phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201248728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile](/img/structure/B1349391.png)

